molecular formula C21H19ClN2O5 B2726209 Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1358223-69-4

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2726209
CAS No.: 1358223-69-4
M. Wt: 414.84
InChI Key: OXXBMACJQDJIOR-UHFFFAOYSA-N
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Description

4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl core substituted with a benzylamino sulfonyl group and a dimethylpropyl carboxamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzylamino sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural stability, while the dimethylpropyl carboxamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide is unique due to its specific combination of functional groups and the biphenyl core. This combination provides a balance of stability, reactivity, and potential biological activity that is not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-4-6-17(15(22)8-12)24-20(25)11-29-19-10-18(21(26)28-3)23-16-7-5-13(27-2)9-14(16)19/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBMACJQDJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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